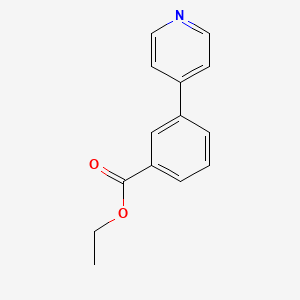
4,5-Epoxy-2-(2,3-epoxypropyl)valeric acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Epoxy-2-glycidylvaleric acid methyl ester is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an epoxy group and a glycidyl group attached to a valeric acid methyl ester backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Epoxy-2-glycidylvaleric acid methyl ester typically involves the reaction of glycidyl compounds with valeric acid derivatives under controlled conditions. One common method includes the epoxidation of 2-glycidylvaleric acid methyl ester using peracids or other oxidizing agents. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4,5-Epoxy-2-glycidylvaleric acid methyl ester may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve efficient production. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Epoxy-2-glycidylvaleric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxy group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,5-Epoxy-2-glycidylvaleric acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactive epoxy and glycidyl groups
Mécanisme D'action
The mechanism of action of 4,5-Epoxy-2-glycidylvaleric acid methyl ester involves its reactive functional groups. The epoxy group can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials. The glycidyl group also contributes to its reactivity, allowing for further functionalization and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Epoxy-2-glycidylvaleric acid: Lacks the methyl ester group but shares similar reactivity.
2-Glycidylvaleric acid methyl ester: Contains a glycidyl group but lacks the epoxy group.
Epoxyvaleric acid methyl ester: Contains an epoxy group but lacks the glycidyl group.
Uniqueness
4,5-Epoxy-2-glycidylvaleric acid methyl ester is unique due to the presence of both epoxy and glycidyl groups, which confer distinct reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring cross-linking and functionalization .
Propriétés
Numéro CAS |
63041-05-4 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
methyl 3-(oxiran-2-yl)-2-(oxiran-2-ylmethyl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-11-9(10)6(2-7-4-12-7)3-8-5-13-8/h6-8H,2-5H2,1H3 |
Clé InChI |
ILJVOXGLNJDLIE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1CO1)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
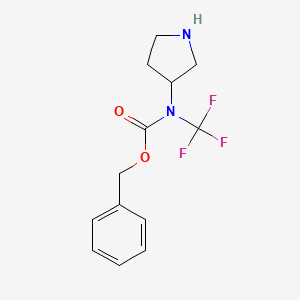
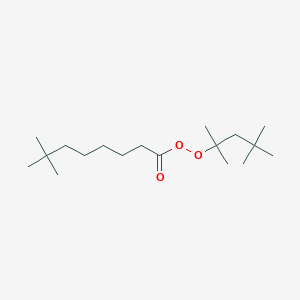
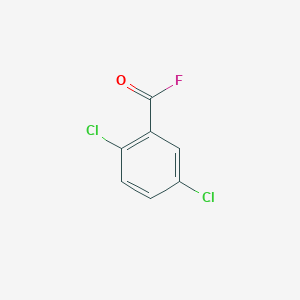
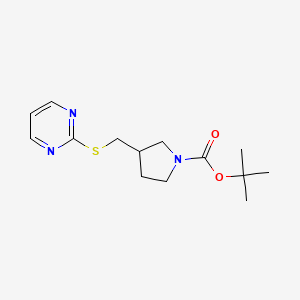
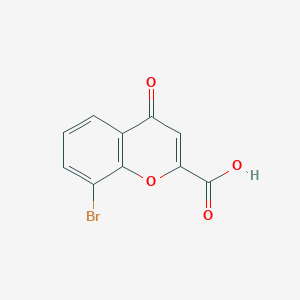
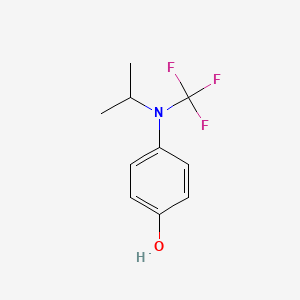

![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
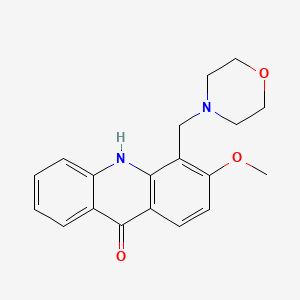
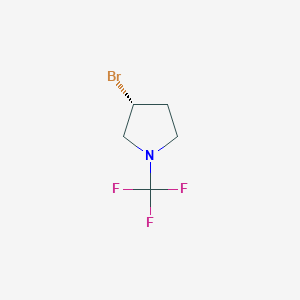
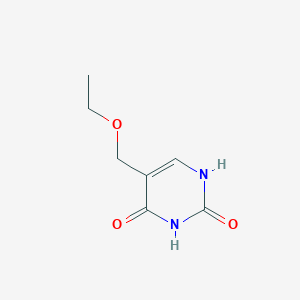
![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
